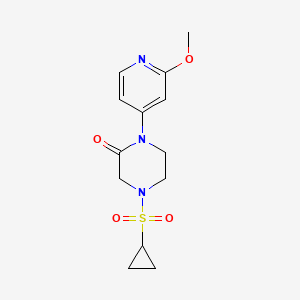![molecular formula C15H17FN2O3 B2619492 (2R,5R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-methyloxolane-2-carboxamide CAS No. 2201613-00-3](/img/structure/B2619492.png)
(2R,5R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-methyloxolane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,5R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-methyloxolane-2-carboxamide, commonly known as FPA-124, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPA-124 belongs to the class of small molecule inhibitors that selectively target the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
作用機序
FPA-124 selectively inhibits GSK-3β by binding to the ATP-binding site of the enzyme. GSK-3β is involved in various cellular processes such as glycogen metabolism, cell cycle regulation, and apoptosis. The inhibition of GSK-3β by FPA-124 has been shown to have various effects such as the regulation of neurotransmitter levels, reduction of amyloid-β plaques and tau protein accumulation, induction of apoptosis, and inhibition of cell proliferation.
Biochemical and Physiological Effects:
FPA-124 has been shown to have various biochemical and physiological effects depending on the disease model studied. In Alzheimer's disease, FPA-124 has been shown to reduce the accumulation of amyloid-β plaques and tau protein, which are the hallmark features of the disease. In bipolar disorder, FPA-124 has been shown to regulate mood by modulating the levels of neurotransmitters such as dopamine and serotonin. In cancer, FPA-124 has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
実験室実験の利点と制限
FPA-124 has several advantages for lab experiments, such as its high purity and yield, which make it suitable for various research applications. FPA-124 is also highly selective for GSK-3β, which reduces the potential for off-target effects. However, FPA-124 has some limitations, such as its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
将来の方向性
FPA-124 has shown promising results in various disease models, and future directions for research include investigating its potential therapeutic applications in other diseases such as cancer, diabetes, and schizophrenia. Future studies could also focus on optimizing the synthesis of FPA-124 to improve its solubility and bioavailability in vivo. Additionally, the development of FPA-124 analogs with improved pharmacokinetic properties could lead to the discovery of more potent and selective GSK-3β inhibitors. Overall, FPA-124 has significant potential for therapeutic applications, and future research could lead to the development of new treatments for various diseases.
合成法
FPA-124 can be synthesized through a multistep process that involves the reaction of 4-fluoro-3-nitrobenzoic acid with prop-2-enoyl chloride to obtain 4-fluoro-3-(prop-2-enoylamino)benzoic acid. The resulting compound is then coupled with 5-methyl-2-(trifluoromethyl)oxolane-2-carboxylic acid to produce FPA-124. The synthesis of FPA-124 has been optimized to obtain high yields and purity, making it suitable for various research applications.
科学的研究の応用
FPA-124 has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. The selective inhibition of GSK-3β by FPA-124 has been shown to have neuroprotective effects in Alzheimer's disease by reducing the accumulation of amyloid-β plaques and tau protein. In bipolar disorder, FPA-124 has been shown to regulate mood by modulating the levels of neurotransmitters such as dopamine and serotonin. FPA-124 has also been shown to have anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
特性
IUPAC Name |
(2R,5R)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-5-methyloxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3/c1-3-14(19)18-12-8-10(5-6-11(12)16)17-15(20)13-7-4-9(2)21-13/h3,5-6,8-9,13H,1,4,7H2,2H3,(H,17,20)(H,18,19)/t9-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJYLHCTLMBZDV-NOZJJQNGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)C(=O)NC2=CC(=C(C=C2)F)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](O1)C(=O)NC2=CC(=C(C=C2)F)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,5R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-methyloxolane-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,7-dimethyl-9-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2619409.png)
![3-((5-((2-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2619413.png)
![2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B2619414.png)
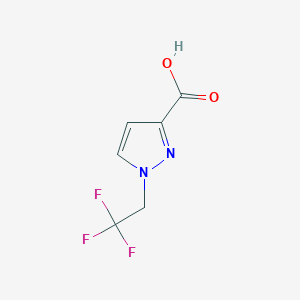

![3-(4-fluorobenzyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2619417.png)
![methyl 4-ethyl-5-methyl-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2619418.png)

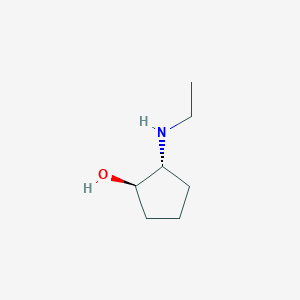
![N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2619426.png)
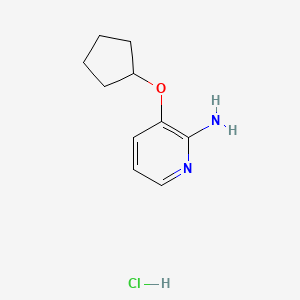
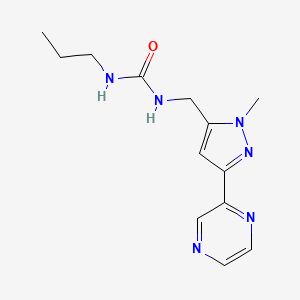
![1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone](/img/structure/B2619429.png)
